2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
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Overview
Description
2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound with a complex structure that includes both phenoxy and dihydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 4-tert-butylphenol with 2,4-dihydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ether bond between the phenoxy and ethanone groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The phenoxy and dihydroxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroxy derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone include:
- 2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)acetohydrazide
- 2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanol
- 2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2,3)12-4-7-14(8-5-12)22-11-17(21)15-9-6-13(19)10-16(15)20/h4-10,19-20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZTZYFOFIIATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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